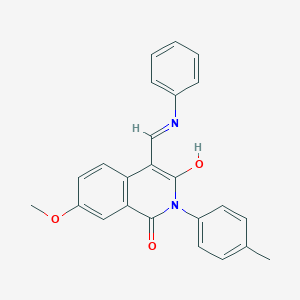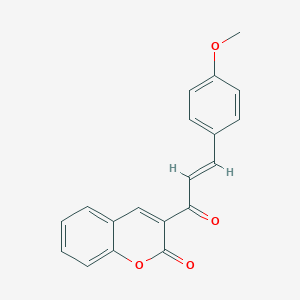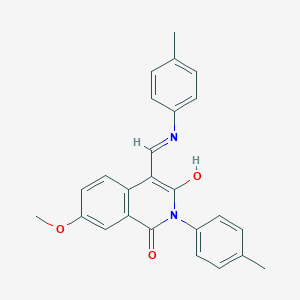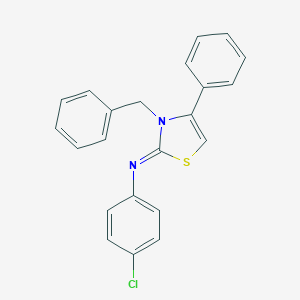![molecular formula C6H3N9 B377294 3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B377294.png)
3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is a heterocyclic compound that features a unique structure with three triazole rings fused to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can be synthesized starting from phloroglucinol. The synthesis involves the reaction of trinitrosophloroglucinol with hydrazine hydrate in acetic acid, leading to the formation of 2,4,6-tridiazocyclohexane-1,3,5-trione, which subsequently undergoes cyclization to form the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the triazole rings, leading to a wide range of derivatives.
科学的研究の応用
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and semiconductors.
作用機序
The mechanism by which 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole exerts its effects involves interactions with various molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s planarity and electronic properties also play a role in its activity, particularly in applications like semiconductors .
類似化合物との比較
Similar Compounds
- 1,6-dihydro-1,6-dihydroxybenzo[1,2-d:3,4-d’]bistriazole
- 4,5-diphenyl-1H-imidazol-2-yl derivatives
- 1,2,4-triazole derivatives
Uniqueness
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is unique due to its three fused triazole rings, which provide distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and reactivity patterns .
特性
分子式 |
C6H3N9 |
|---|---|
分子量 |
201.15g/mol |
IUPAC名 |
3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6H3N9/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5/h(H,7,8,13)(H,9,10,14)(H,11,12,15) |
InChIキー |
ZDPWWLUQROVMON-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1C3=NNN=C3C4=NNN=C24 |
正規SMILES |
C12=NNN=C1C3=NNN=C3C4=NNN=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-Benzylcarbamoyl-2-(2-fluoro-phenyl)-vinyl]-4-methyl-benzamide](/img/structure/B377211.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B377213.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B377214.png)



![7-methoxy-4-[(4-methoxyanilino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B377224.png)
![2-cyano-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B377226.png)
![2-[2-({5-Nitro-2-methylphenyl}imino)ethylidene]-1,3,3-trimethylindoline](/img/structure/B377228.png)
![O-[2-(1-adamantyl)ethyl] bis[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]phosphinothioate](/img/structure/B377230.png)
![4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL](/img/structure/B377231.png)
![N-[4-(diethylamino)phenyl]-2-furancarboxamide](/img/structure/B377232.png)

![8-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B377235.png)
